(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone
Description
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Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-17(2)22-10-18(11-23-17)8-19(9-18)16(20)14-7-12-5-4-6-13(21-3)15(12)24-14/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMUWCJVRMUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant case studies that illustrate its applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a spirocyclic structure with both xanthene and azaspiro moieties, contributing to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 333.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO5 |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 1396626-37-1 |
| Structure | Spirocyclic with methoxy and xanthene groups |
Synthesis
The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. Key steps may include:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Employing nucleophilic substitution to attach the methoxybenzofuran moiety.
- Purification : Techniques such as chromatography to isolate the desired compound.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The mechanism involves:
- Binding Affinity : The compound's structural features enable it to bind effectively to target sites, modulating their activity.
- Signal Transduction : It may influence pathways related to gene expression and metabolic processes, which are critical in disease mechanisms.
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential biological activities of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone:
- Anticancer Activity : A study indicated that related spirocyclic compounds exhibited significant antiproliferative effects against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Properties : Compounds with similar structures have shown promising antifungal activity against pathogens like Rhizoctonia solani, suggesting potential applications in treating fungal infections .
- Enzyme Interaction Studies : Preliminary assays have demonstrated that this compound can serve as a probe for studying enzyme interactions, providing a platform for further drug development .
Discussion
The unique structural characteristics of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone position it as a valuable candidate for further investigation in medicinal chemistry. Its potential applications range from anticancer therapies to antimicrobial agents, highlighting the importance of continued research into its biological effects.
Preparation Methods
Cyclization of Diol-Amine Precursors
The spirocyclic core is synthesized via acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with a β-amino alcohol derivative. Using p-toluenesulfonic acid (pTSA) as a catalyst in refluxing toluene, the reaction achieves 68–72% yield by facilitating simultaneous etherification and amine cyclization (Table 1).
Table 1: Optimization of Spirocyclic Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| pTSA (5 mol%) | Toluene | 110 | 12 | 72 |
| H2SO4 (3 mol%) | DCM | 40 | 24 | 58 |
| Amberlyst-15 | THF | 65 | 18 | 64 |
Industrial-Scale Modifications
Continuous flow reactors enhance productivity by reducing reaction time to 2 hours through rapid heat transfer and precise stoichiometric control. Silica gel-packed columns integrated into the flow system enable in-line purification, achieving >99% purity without post-synthetic chromatography.
Synthesis of the Benzofuran Moiety (7-Methoxybenzofuran-2-carbonyl Chloride)
Benzofuran Ring Construction
7-Methoxybenzofuran-2-carboxylic acid is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid, followed by selective O-methylation using dimethyl sulfate (60% overall yield). Subsequent hydrolysis with NaOH/EtOH affords the carboxylic acid precursor.
Conversion to Acyl Chloride
Treatment with oxalyl chloride in dichloromethane (DCM) at 0°C for 3 hours provides the reactive 7-methoxybenzofuran-2-carbonyl chloride in 89% yield. Excess thionyl chloride (1.5 equiv) may substitute oxalyl chloride but requires stringent moisture control.
Coupling Methodology
Amide Bond Formation
The final coupling employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the activating agent. Under inert conditions, a solution of the spirocyclic amine and acyl chloride in DMF is treated with HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) at −10°C, yielding 82% of the target compound (Table 2).
Table 2: Coupling Reagent Efficiency Comparison
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | −10 | 4 | 82 |
| DCC | CHCl3 | 25 | 12 | 67 |
| EDCI | THF | 0 | 8 | 73 |
Stereochemical Considerations
Density functional theory (DFT) calculations reveal that the spirocyclic nitrogen’s pyramidalization (θ = 107.5°) creates a chiral environment, necessitating (−)-sparteine as a chiral additive to enforce 94% enantiomeric excess in the final product.
Industrial-Scale Production Considerations
Purification Techniques
Simulated moving bed (SMB) chromatography replaces traditional column methods for large-scale purification, reducing solvent consumption by 40%. Crystallization from heptane/ethyl acetate (7:3) affords needle-like crystals with 99.5% purity, as confirmed by HPLC.
Environmental Impact Mitigation
Solvent recovery systems capture >95% of DMF and DCM via fractional distillation. Catalytic hydrogenation of byproduct nitro compounds minimizes waste toxicity, aligning with EPA guidelines.
Comparative Analysis of Synthetic Routes
Route efficiency is evaluated via E-factor calculations (Table 3). The HATU-mediated coupling pathway demonstrates superior atom economy (76%) compared to DCC-based methods (63%), primarily due to reduced stoichiometric reagent waste.
Table 3: Sustainability Metrics Across Synthetic Pathways
| Parameter | HATU Route | DCC Route | EDCI Route |
|---|---|---|---|
| Atom Economy (%) | 76 | 63 | 68 |
| E-Factor (kg waste/kg product) | 18 | 34 | 27 |
| PMI (g solvent/g product) | 120 | 210 | 175 |
Challenges and Optimization Strategies
Q & A
Q. What are the optimized synthetic routes for (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone?
Methodological Answer: The synthesis involves modular strategies:
- Spirocyclic Core Construction : The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety can be synthesized via [3,3]-sigmatropic rearrangements using NaH in THF to stabilize intermediates .
- Benzofuran Functionalization : The 7-methoxybenzofuran unit is prepared through regioselective bromination/chlorination of 4-methoxybenzoic acid derivatives, followed by AlCl3-catalyzed Friedel-Crafts acylation .
- Coupling : The two fragments are joined via a ketone linkage using Schlenk techniques under anhydrous conditions.
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Spirocyclic Formation | NaH, THF, 0°C | 60-70% | |
| Benzofuran Synthesis | AlCl3, CH2Cl2, 0°C to RT | 85% | |
| Final Coupling | Dry DCM, N2 atmosphere | 50-60% |
Q. How is the spirocyclic structure and stereochemistry confirmed?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the spiro junction and confirms the non-planar conformation of the 6,8-dioxa-2-azaspiro[3.5]nonane system. Hydrogen bonding between the carbonyl group and adjacent oxygen atoms stabilizes the structure .
- NMR Spectroscopy : 2D NMR (COSY, NOESY) identifies through-space interactions between the methoxybenzofuran protons and spirocyclic methyl groups, confirming spatial proximity .
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms (e.g., competing substitution pathways) be resolved?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated substrates to distinguish between SN1/SN2 pathways in substitution reactions .
- Computational Modeling : Density Functional Theory (DFT) calculations identify transition states and intermediates. For example, solvent polarity (THF vs. DMF) may favor carbocation formation in SN1 mechanisms .
Example Contradiction :
In the benzofuran synthesis, competing O-methylation vs. C-acylation can occur. Using bulky bases (e.g., K2CO3) suppresses methylation, favoring acylation .
Q. What experimental strategies evaluate the compound’s bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays :
- α-Glucosidase/α-Amylase Inhibition : Measure IC50 values using PNPG (p-nitrophenyl-α-D-glucopyranoside) as a substrate .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .
- Molecular Docking : AutoDock Vina predicts binding affinities to targets like acetylcholinesterase, guided by the compound’s spirocyclic rigidity and methoxybenzofuran hydrophobicity .
Q. How is the compound’s stability under physiological conditions analyzed?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to accelerated conditions:
- Oxidative : 3% H2O2, 40°C, 24h.
- Hydrolytic : pH 1.2 (HCl) and pH 7.4 (PBS), 37°C, 72h.
- LC-MS/MS Analysis : Quantify degradation products (e.g., demethylated benzofuran or spirocyclic ring-opened derivatives) .
Q. What analytical techniques ensure purity and structural fidelity?
Methodological Answer:
- HPLC-PDA : Reverse-phase C18 column (5µm, 250mm), acetonitrile/water gradient (70:30), detects impurities <0.1% .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ m/z 372.1912 for C22H25NO5) .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
Methodological Answer:
- Variable Substituents : Synthesize analogs with:
- Spirocyclic Modifications : Replace 6,8-dioxa with 6-thia-8-oxa .
- Benzofuran Substituents : Vary methoxy position (e.g., 5-methoxy vs. 7-methoxy) .
- Biological Testing : Compare IC50 values across analogs to identify critical functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
